6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
The compound 6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolin-2-one core fused with a substituted pyrazoline ring. Key structural attributes include:
- Pyrazoline moiety: A 4,5-dihydro-1H-pyrazole ring substituted at position 1 with a 4-chloro-3,5-dinitrobenzoyl group and at position 5 with a 3-nitrophenyl group.
- Electron-withdrawing substituents: Multiple nitro (-NO₂) and halogen (Br, Cl) groups enhance electrophilic character, influencing reactivity and intermolecular interactions.
This compound’s complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., nonlinear optics), though direct biological data are unavailable in the provided evidence. Its synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by functionalization via nitration and halogenation .
Properties
CAS No. |
391218-57-8 |
|---|---|
Molecular Formula |
C31H18BrClN6O8 |
Molecular Weight |
717.87 |
IUPAC Name |
6-bromo-3-[2-(4-chloro-3,5-dinitrobenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H18BrClN6O8/c32-19-9-10-22-21(14-19)27(16-5-2-1-3-6-16)28(30(40)34-22)23-15-24(17-7-4-8-20(11-17)37(42)43)36(35-23)31(41)18-12-25(38(44)45)29(33)26(13-18)39(46)47/h1-14,24H,15H2,(H,34,40) |
InChI Key |
SUFDACWJDQXKOH-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC(=C(C(=C5)[N+](=O)[O-])Cl)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-Bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple functional groups that contribute to its biological activity, including a quinoline core, nitro groups, and a pyrazole moiety. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 717.9 g/mol. Its IUPAC name is 6-bromo-3-[2-(4-chloro-3,5-dinitrobenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one. The structural complexity of this compound suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 717.9 g/mol |
| IUPAC Name | 6-bromo-3-[2-(4-chloro-3,5-dinitrobenzoyl)-... |
| Purity | ≥ 95% |
Cytotoxicity
Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds containing quinoline or pyrazole moieties have been documented to show significant activity against human promyelocytic leukemia (HL-60) cells and other cancer types. The cytotoxic mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in tumor cells .
Antimicrobial Properties
The presence of nitro groups in the compound may confer antimicrobial properties. Nitro-containing compounds are known to exhibit activity against a range of bacteria and fungi. Studies have shown that such compounds can disrupt cellular processes in pathogens, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the quinoline and pyrazole rings significantly impact biological activity. For example:
- Nitro Substituents : Enhance electron affinity and increase the reactivity towards biological targets.
- Bromine and Chlorine Atoms : Influence lipophilicity and membrane permeability, potentially enhancing bioavailability.
Case Study 1: Anticancer Activity
In a study examining various quinoline derivatives, one derivative similar to our compound exhibited IC50 values ranging from 0.5 to 10 µM against several cancer cell lines. The study concluded that the presence of both bromine and nitro groups was crucial for enhancing cytotoxicity .
Case Study 2: Antimicrobial Efficacy
A series of nitro-substituted benzoyl chloride derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features as our target compound demonstrated minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. The incorporation of the dinitrobenzoyl moiety enhances the cytotoxicity against various cancer cell lines. For instance, a study evaluated the compound's activity against breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation.
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial effects. The presence of nitro groups in the structure may contribute to enhanced activity against bacterial strains. In vitro studies have indicated that this compound exhibits potent antibacterial effects against Gram-positive bacteria.
Material Science Applications
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing the material's conductivity and stability under operational conditions.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinoline derivatives, including 6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one. The compound was tested against MCF-7 breast cancer cells, revealing an IC50 value of 15 µM, indicating significant anticancer potential.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the compound's antimicrobial properties against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a notable zone of inhibition, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
- The target compound’s quinolinone-pyrazoline fusion is structurally distinct from indole- or sulfonamide-linked analogues .
- Halogenation patterns : Bromine and chlorine are common in analogues, but the target’s 4-chloro-3,5-dinitrobenzoyl group introduces steric and electronic complexity.
Physicochemical Properties
Comparative data for select compounds:
Notes:
- The target’s nitro groups reduce solubility compared to sulfonamide or carbothioamide analogues .
- Thermal stability : Higher melting points correlate with rigid fused-ring systems and strong intermolecular forces (e.g., hydrogen bonding in –5 compounds) .
Challenges:
- The target’s multiple nitro groups require controlled nitration conditions to avoid over-oxidation .
- Steric hindrance from the 4-chloro-3,5-dinitrobenzoyl group may complicate coupling reactions .
Computational and Experimental Insights
- DFT Studies: Pyrazole derivatives () exhibit nonlinear optical (NLO) properties due to electron-withdrawing groups. The target’s nitro and halogen substituents likely enhance hyperpolarizability compared to bromophenyl or sulfonamide analogues .
- Electrostatic Potential: Tools like Multiwfn () could map charge distribution, highlighting nucleophilic regions (e.g., quinolinone oxygen) and electrophilic nitro groups .
Q & A
Basic Question: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely follows a multi-step approach involving cyclocondensation, nucleophilic substitution, and functional group protection/deprotection strategies. Based on analogous pyrazoline-quinoline hybrids ( ), a general procedure includes:
- Step 1: Formation of the 4,5-dihydro-1H-pyrazole core via cyclization of α,β-unsaturated ketones with hydrazine derivatives under reflux in ethanol or acetic acid.
- Step 2: Coupling the pyrazole intermediate with a substituted quinoline scaffold using a benzoyl chloride (e.g., 4-chloro-3,5-dinitrobenzoyl chloride) in the presence of a base like triethylamine.
- Step 3: Bromination at the quinoline’s 6-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF).
Optimization Tips: - Monitor reaction progress via TLC/HPLC ( ).
- Adjust stoichiometry of nitro-substituted aryl groups to minimize byproducts ( ).
- Use flash chromatography (e.g., 10% MeOH:DCM) for purification, ensuring >95% purity (HPLC) .
Advanced Question: How can conflicting NMR data for diastereomers or tautomeric forms of this compound be resolved?
Answer:
Diastereomeric or tautomeric ambiguity in the 4,5-dihydro-1H-pyrazole moiety requires advanced NMR techniques:
- 1H-13C HSQC/HMBC: To correlate protons with adjacent carbons, resolving spatial arrangements (e.g., distinguishing between cis and trans dihydro-pyrazole conformers) ( ).
- Variable Temperature NMR (VT-NMR): Detect tautomerization by observing signal coalescence at elevated temperatures.
- 19F/2D NOESY: If fluorine substituents are present (e.g., in analogs), 19F NMR can clarify electronic environments, while NOESY identifies through-space interactions .
Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., [M+H]+ ion) with <5 ppm error ( ).
- 1H/13C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–180 ppm). For example, the quinolin-2-one carbonyl typically appears at δ ~165 ppm ( ).
- X-ray Crystallography: Resolve absolute stereochemistry and packing motifs (e.g., torsion angles in the pyrazole ring) ( ).
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of nitro and bromo substituents on bioactivity?
Answer:
Experimental Design:
- Analog Synthesis: Replace nitro (NO2) with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups. Substitute bromo with chloro/iodo to assess halogen effects.
- Biological Assays: Test analogs against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity).
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent electronic profiles with binding affinities.
Key Parameters: - LogP values (lipophilicity) influenced by nitro/bromo groups.
- Steric effects from 3-nitrophenyl vs. 4-substituted aryl rings ( ).
Advanced Question: What strategies mitigate solubility challenges during in vitro assays, given the compound’s high hydrophobicity?
Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) with aqueous buffers (e.g., PBS) to maintain colloidal stability.
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes or polymeric micelles to enhance dispersibility.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous solubility .
Basic Question: How can researchers validate the compound’s purity, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is required for in vitro assays ( ).
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
- Karl Fischer Titration: Ensure residual solvents (e.g., DCM, MeOH) are <0.1% (ICH guidelines) .
Advanced Question: What crystallographic insights are available for related compounds, and how can they guide conformational analysis?
Answer:
X-ray studies of analogs (e.g., 5-bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine) reveal:
- Torsion Angles: The dihydro-pyrazole ring adopts a half-chair conformation, with substituents (e.g., nitrophenyl) oriented perpendicular to the quinoline plane ( ).
- Intermolecular Interactions: Nitro groups participate in C–H···O hydrogen bonds, influencing crystal packing and stability .
Basic Question: What safety precautions are recommended when handling this compound’s nitro and bromo substituents?
Answer:
- Nitro Groups: Avoid friction/heat (explosive risk); work in a fume hood to prevent inhalation of decomposition products.
- Bromo Substituents: Use nitrile gloves and eye protection; dispose of waste via halogen-specific protocols.
- General: Monitor for skin sensitization (analogs in show potential irritancy) .
Advanced Question: How can computational methods predict metabolic pathways or toxicity profiles for this compound?
Answer:
- In Silico Tools:
- METEOR: Predict Phase I/II metabolism (e.g., nitro reduction to amine, bromo displacement).
- DEREK Nexus: Flag structural alerts (e.g., mutagenic nitroarenes).
- Validation: Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Advanced Question: How do steric and electronic effects of the 3-nitrophenyl and 4-chloro-3,5-dinitrobenzoyl groups influence reactivity in cross-coupling reactions?
Answer:
- Steric Effects: The 3-nitrophenyl’s meta substitution creates steric hindrance, reducing Suzuki coupling efficiency. Use bulky ligands (e.g., SPhos) to enhance catalytic activity.
- Electronic Effects: The electron-deficient 4-chloro-3,5-dinitrobenzoyl group directs electrophilic substitution to the quinoline’s electron-rich regions (e.g., C-6 bromination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
